(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BET-IN-1 is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. BET-IN-1 has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BET-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: The final step often involves coupling the intermediates using reagents like palladium catalysts under specific conditions to form the desired BET-IN-1 compound.
Industrial Production Methods
Industrial production of BET-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
BET-IN-1 undergoes various chemical reactions, including:
Oxidation: BET-IN-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BET-IN-1 into reduced forms, often using reagents like sodium borohydride.
Substitution: BET-IN-1 can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Scientific Research Applications
BET-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and chromatin remodeling.
Biology: Employed in cellular and molecular biology to investigate the effects of BET inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins.
Mechanism of Action
BET-IN-1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The primary molecular targets of BET-IN-1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action are primarily related to transcriptional regulation and epigenetic modifications.
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action.
I-BET762: A BET inhibitor used in preclinical and clinical studies.
OTX015: A BET inhibitor with potential therapeutic applications in cancer.
Uniqueness of BET-IN-1
BET-IN-1 is unique due to its specific binding affinity and selectivity for BET proteins. It has shown promising results in preclinical studies, demonstrating potent anti-cancer activity and the ability to modulate gene expression effectively. Compared to other BET inhibitors, BET-IN-1 may offer advantages in terms of efficacy and safety profiles.
Properties
Molecular Formula |
C23H24ClFN4O3S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C23H24ClFN4O3S/c1-13-14(2)33-23-20(13)21(16-4-6-17(24)7-5-16)26-18(22-28-27-15(3)29(22)23)12-19(30)32-11-10-31-9-8-25/h4-7,18H,8-12H2,1-3H3/t18-/m0/s1 |
InChI Key |
DLIHSIJDGBWETL-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.